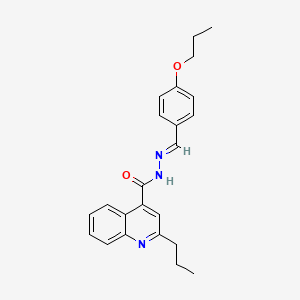

![molecular formula C11H8O5S B5546667 5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related furanic compounds, such as 2,5-furandicarboxylic acid (FDCA), has been achieved through various carboxylation reactions starting from furoic acid and CO2, employing different catalytic and stoichiometric processes. This approach is crucial as it bypasses the glucose isomerization and selectivity issues observed in alternative routes to FDCA, making it a green alternative for the polymer industry (Drault et al., 2020). Additionally, controlled Birch conditions have been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, highlighting the diverse methodologies applicable in the synthesis of furanic derivatives (Masamune et al., 1975).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic and analytical techniques, revealing significant information on the molecular conformation and electron distribution within the molecule. For example, studies on 5-furan-2yl derivatives have confirmed their structures via elemental analyses, IR, and 1H-NMR spectra, indicating the presence of thiol-thione tautomeric equilibrium (Koparır et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving furanic compounds are diverse and can lead to various functional derivatives. For instance, the Birch reduction of heterocyclic carboxylic acids, such as 3-furoic acid, underlines the reductive capabilities and the potential for structural modification through hydrogenation processes (Kinoshita et al., 1975).

Physical Properties Analysis

The physical properties of furanic derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and chemical engineering. Research on the structural and vibrational spectra of related compounds, such as indolecarboxylic acids, provides insight into the molecular interactions and stability of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are fundamental for the development of new materials and chemicals. Studies have shown that carboxylation enhances the fragmentation of furan upon resonant electron attachment, highlighting the impact of functional group modification on the chemical behavior of furanic compounds (Zawadzki et al., 2020).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions :

- The Birch reduction of heterocyclic carboxylic acids, like furoic acid, has been explored to yield different chemical structures. This process involves reducing 3-furoic acid with sodium and 2-propanol in liquid ammonia, leading to compounds such as 2,3-dihydro-3-furoic acid (Kinoshita, Miyano, & Miwa, 1975).

- Synthesis of various furan carboxylic acids, including 5-methyl-2-furancarboxylic acid and 5-methoxymethyl-2-furancarboxylic acid, was achieved with high yields, using Comamonas testosteroni SC1588 cells (Wen, Zhang, Zong, & Li, 2020).

Material Science Applications :

- Furan-2,5-dicarboxylic acid (FDCA), derived from furoic acid, is a biomass-derived diacid used in the production of polymers like polyethylene furandicarboxylate (PEF), a substitute for petroleum-derived polyethylene terephthalate (PET). Carbonate-promoted C–H carboxylation has been explored to synthesize FDCA from 2-furoic acid and CO2 (Dick, Frankhouser, Banerjee, & Kanan, 2017).

Biochemical Applications :

- Furan carboxylic acids have been identified as promising biobased building blocks in pharmaceutical and polymer industries. Their production has been optimized using cofactor-engineered Escherichia coli cells, leading to high productivity and substrate tolerance (Zhang, Wang, Li, Guo, Zong, & Li, 2020).

Analytical Chemistry :

- High-performance liquid chromatographic methods have been developed for determining compounds like 2-furoic acid in various samples, demonstrating the importance of furoic acids in analytical applications (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(5-carboxythiophen-2-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUZSITQDYLLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CC2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(5-Carboxy-2-thienyl)methyl]-2-furoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

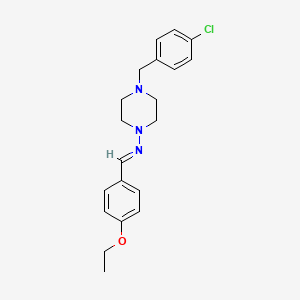

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

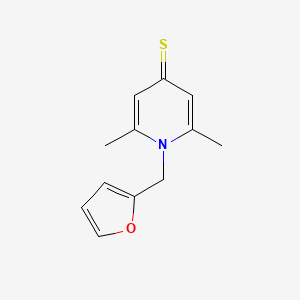

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

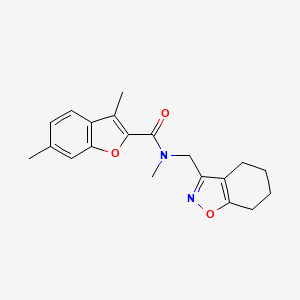

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)